

# Spectroscopic comparison of sildenafil and its chlorosulfonyl intermediate.

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Compound of Interest

Compound Name: Sildenafil chlorosulfonyl

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# A Spectroscopic Deep Dive: Sildenafil vs. Its Chlorosulfonyl Intermediate

In the intricate world of pharmaceutical synthesis, understanding the molecular journey from intermediate to final active pharmaceutical ingredient (API) is paramount. This guide provides a detailed spectroscopic comparison of sildenafil, the active ingredient in Viagra®, and its key chlorosulfonyl intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This analysis is crucial for researchers, scientists, and drug development professionals for in-process control, impurity profiling, and ensuring the final product's quality and purity.

#### **Chemical Structures**

Sildenafil: 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

**Sildenafil Chlorosulfonyl** Intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for sildenafil and its chlorosulfonyl intermediate, offering a clear comparative overview of their structural differences.



<sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>)

Assignment	Sildenafil Chemical Shift (δ ppm)	Sildenafil Chlorosulfonyl Intermediate Chemical Shift (δ ppm)
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> (propyl)	0.94 (t, 3H)	~0.95 (t, 3H)
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> (propyl)	~1.75 (m, 2H)	~1.76 (m, 2H)
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> (propyl)	2.76 (t, 2H)	~2.78 (t, 2H)
N-CH₃ (pyrazole)	4.14 (s, 3H)	~4.15 (s, 3H)
O-CH <sub>2</sub> CH <sub>3</sub> (ethoxy)	4.18 (q, 2H)	~4.20 (q, 2H)
O-CH <sub>2</sub> CH <sub>3</sub> (ethoxy)	1.32 (t, 3H)	~1.35 (t, 3H)
Aromatic-H	7.36 (d, 1H)	~7.40 (d, 1H)
Aromatic-H	7.80 (m, 2H)	~7.85-7.95 (m, 2H)
NH (pyrazole)	12.16 (br s, 1H)	~12.20 (br s, 1H)
N-CH₃ (piperazine)	2.15 (s, 3H)	-
Piperazine-H	2.35 (br s, 4H)	-
Piperazine-H	2.88 (br s, 4H)	-

## <sup>13</sup>C NMR Data (DMSO-d<sub>6</sub>)



Assignment	Sildenafil Chemical Shift (δ ppm)	Sildenafil Chlorosulfonyl Intermediate Chemical Shift (δ ppm)
Propyl C1	~14.0	~14.0
Propyl C2	~22.5	~22.5
Propyl C3	~26.0	~26.0
N-CH₃ (pyrazole)	~36.0	~36.0
Piperazine CH₃	45.3	-
Piperazine CH <sub>2</sub>	46.8	-
Piperazine CH <sub>2</sub>	53.5	-
Ethoxy CH <sub>2</sub>	64.5	~65.0
Ethoxy CH₃	14.5	~14.5
Aromatic/Heterocyclic C	~112-160	~112-160
C=O	~163.0	~163.0

## Infrared (IR) Spectroscopy Data (KBr, cm<sup>-1</sup>)



Functional Group	Sildenafil Wavenumber (cm <sup>-1</sup> )	Sildenafil Chlorosulfonyl Intermediate Wavenumber (cm <sup>-1</sup> )
N-H Stretch	~3300	~3300
C-H Stretch (aromatic)	~3050	~3050
C-H Stretch (aliphatic)	~2870-2960	~2870-2960
C=O Stretch (amide)	~1703	~1700
C=N, C=C Stretch (aromatic/heterocycle)	~1580-1650	~1580-1650
S=O Stretch (sulfonamide)	~1359 (asymmetric), ~1172 (symmetric)	-
S=O Stretch (sulfonyl chloride)	-	~1380 (asymmetric), ~1180 (symmetric)
C-O-C Stretch (ether)	~1250	~1250
SO <sub>2</sub> -Cl Stretch	-	~550-600

**Mass Spectrometry Data** 

Parameter	Sildenafil	Sildenafil Chlorosulfonyl Intermediate
Molecular Formula	C22H30N6O4S	C <sub>17</sub> H <sub>19</sub> CIN <sub>4</sub> O <sub>4</sub> S
Molecular Weight	474.58 g/mol	410.88 g/mol
[M+H]+ (m/z)	475.2	411.1
Key Fragments (m/z)	99 (methylpiperazine), 283, 311	313 (loss of SO <sub>2</sub> Cl), 283

# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



 $^{1}$ H and  $^{13}$ C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### Infrared (IR) Spectroscopy

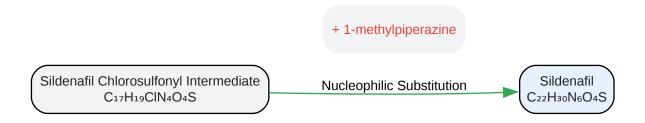
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

### **Synthesis Pathway**

The following diagram illustrates the conversion of the chlorosulfonyl intermediate to sildenafil.



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Caption: Synthesis of Sildenafil from its Chlorosulfonyl Intermediate.

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